环丙基氨基乙酰乙酸乙酯

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . For instance, the synthesis of ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate involves the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate .Molecular Structure Analysis

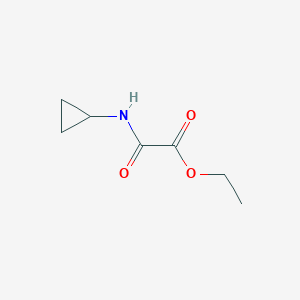

The molecular structure of Ethyl (cyclopropylamino)(oxo)acetate consists of a cyclopropyl group attached to an amino group, which is further attached to an oxoacetate group. The InChI code for this compound is 1S/C7H10O3/c1-2-10-7(9)6(8)5-3-4-5/h5H,2-4H2,1H3 .科学研究应用

药物化学

环丙基氨基乙酰乙酸乙酯是一种可用于合成恶唑衍生物的化合物,恶唑衍生物在药物化学中具有突出地位,因为它们具有广泛的生物活性 。这些活性包括抗菌、抗癌、抗结核、抗炎、抗糖尿病、抗肥胖和抗氧化特性。该化合物在合成新化学实体中的作用使其成为药物发现和开发中宝贵的中间体。

催化

在催化领域,环丙基氨基乙酰乙酸乙酯可能在合成用于反应的催化剂中发挥作用,例如有氧烯烃环氧化 。该化合物有可能参与催化剂体系的开发,从而提高效率和底物范围,有助于实现更可持续和环境友好的化学工艺。

材料科学

该化合物在材料科学中的潜在应用源于其在合成异环化合物(如恶唑啉)中的作用,恶唑啉用于聚合物和其他材料 。这些材料在电子、汽车和航空航天等各个行业中必不可少,它们促进了新型高性能材料的开发。

聚合物

环丙基氨基乙酰乙酸乙酯可用于制造聚合物材料,特别是在形成固体分散体中 。这些聚合物在药物递送系统中具有应用,它们增强了药物的溶解度和生物利用度,从而导致更有效的治疗方法。

工业化学

在工业化学中,该化合物可能参与诸如加氢甲酰化(羰基化法)之类的工艺,这是从烯烃生产醛的关键方法 。这些醛是生产增塑剂、洗涤剂和其他工业化学品的关键中间体。

天然产物化学

环丙基氨基乙酰乙酸乙酯在天然产物化学中的作用可能与含有环丙烷的天然产物的合成有关 。这些结构在自然界中广泛存在,并且通常对天然化合物的生物活性至关重要,突出了这种化合物在发现和合成生物活性天然产物中的重要性。

作用机制

Target of Action

Ethyl (cyclopropylamino)(oxo)acetate is a complex organic compound that belongs to the class of alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof

Mode of Action

It is known that alpha amino acids and their derivatives interact with various biological targets, leading to a range of potential effects .

Biochemical Pathways

It is known that alpha amino acids and their derivatives can be involved in a variety of biochemical pathways . For instance, they can be involved in the acetate pathway, which is responsible for the biosynthesis of polyketides and related compounds .

Result of Action

It is known that alpha amino acids and their derivatives can have a wide range of biological and clinical applications .

属性

IUPAC Name |

ethyl 2-(cyclopropylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXANNCPNMYMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1517089.png)

![[2-(Cyclopropylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1517090.png)

![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)

![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)

![4-[(2-Methoxyethyl)amino]benzonitrile](/img/structure/B1517106.png)

![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)

![[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1517133.png)